![molecular formula C12H8N4S B363754 ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile CAS No. 727689-97-6](/img/structure/B363754.png)

([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1,2,4]Triazolo[4,3-a]quinoline” is a compound that has been synthesized as a potential antiviral and antimicrobial agent . It has been found to exhibit cytotoxicity at certain concentrations . The compound has also been studied for its potential as an anticancer agent .

Synthesis Analysis

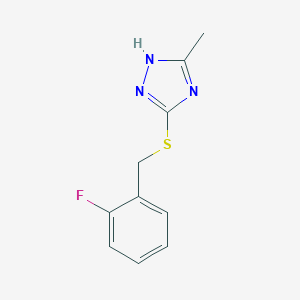

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF is stirred overnight .

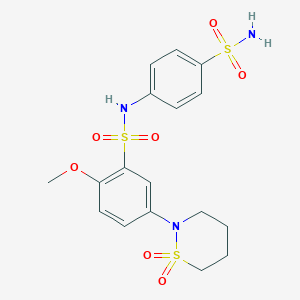

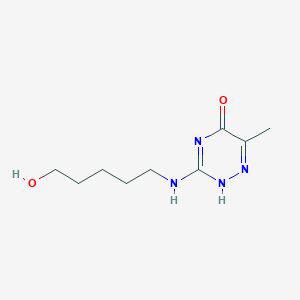

Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]quinoline” is available as a 2D Mol file or as a computed 3D SD file .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile exhibits promising potential in drug development. Researchers have explored its use as:

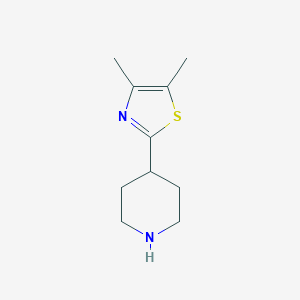

- RORγt Inverse Agonists : These compounds play a role in modulating immune responses and may have applications in autoimmune diseases .

- PHD-1 Inhibitors : PHD-1 inhibition is relevant in treating conditions related to hypoxia and tissue oxygen levels .

- JAK1 and JAK2 Inhibitors : These kinases are involved in immune signaling pathways, making them attractive drug targets .

Antibacterial Activity

Newly synthesized derivatives of ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile have been tested for antibacterial activity. They exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains .

Anticancer Properties

([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile derivatives have shown cytotoxic effects and potential as anticancer agents . Further studies are needed to explore their specific mechanisms of action.

Material Sciences Applications

Beyond medicine, these compounds find applications in material sciences. Their unique structure and properties make them interesting candidates for various materials, such as sensors, coatings, and polymers .

Orientations Futures

Mécanisme D'action

- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been investigated as potential antiviral and antimicrobial agents . Some of these compounds exhibited cytotoxicity and antiviral activity.

Target of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4S/c13-7-8-17-12-15-14-11-6-5-9-3-1-2-4-10(9)16(11)12/h1-6H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBSIOFCVKMIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B363697.png)

![Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B363698.png)

![3-[(2-hydroxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363720.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B363731.png)

![4-{[(3,5-Dimethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B363749.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B363752.png)

![[(4,8-Dimethyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B363782.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B363806.png)